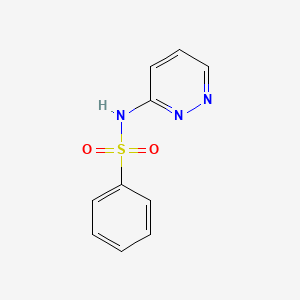![molecular formula C54H53N5O6Si B13107108 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is a synthetic nucleoside analog. This compound is characterized by its complex structure, which includes protective groups such as benzoyl, bis(4-methoxyphenyl)phenylmethyl, and tert-butyldimethylsilyl. These protective groups are essential in preventing unwanted side reactions during the synthesis of nucleotide chains, making this compound valuable in the field of oligonucleotide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves multiple steps. The key steps include:
Protection of the amino group: The amino group at the N6 position of adenosine is protected using a benzoyl group.
Protection of the 5’-hydroxyl group:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl group.
The reaction conditions typically involve the use of organic solvents and reagents such as pyridine, dichloromethane, and triethylamine. The reactions are carried out under anhydrous conditions to prevent hydrolysis of the protective groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The protective groups are introduced stepwise, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of protective groups under specific conditions.
Substitution reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Concentrated ammonia solution is commonly used for the removal of benzoyl and DMT groups. .
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of oligonucleotides.
Biology: In the study of nucleic acid interactions and functions.
Medicine: In the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: In the production of high-quality oligonucleotides for diagnostic and therapeutic applications .
Wirkmechanismus
The mechanism of action of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves its incorporation into oligonucleotide chains. The protective groups prevent unwanted side reactions, ensuring efficient and precise assembly of nucleotide sequences. Once incorporated, the oligonucleotides can interact with target nucleic acids, modulating their function and expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine: Similar structure with cytidine instead of adenosine
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-(2-methoxyethyl)adenosine: Similar structure with an additional methoxyethyl group
Uniqueness
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is unique due to its specific combination of protective groups, which provide enhanced stability and efficiency in oligonucleotide synthesis. This makes it particularly valuable in applications requiring high precision and purity .
Eigenschaften
Molekularformel |
C54H53N5O6Si |
|---|---|
Molekulargewicht |
896.1 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C54H53N5O6Si/c1-53(2,3)66(44-22-14-8-15-23-44,45-24-16-9-17-25-45)65-46-34-48(59-37-57-49-50(55-36-56-51(49)59)58-52(60)38-18-10-6-11-19-38)64-47(46)35-63-54(39-20-12-7-13-21-39,40-26-30-42(61-4)31-27-40)41-28-32-43(62-5)33-29-41/h6-33,36-37,46-48H,34-35H2,1-5H3,(H,55,56,58,60)/t46-,47+,48+/m0/s1 |
InChI-Schlüssel |
BCBYTQUYYFYXNM-OFHDNNAJSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



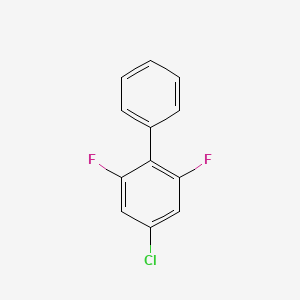
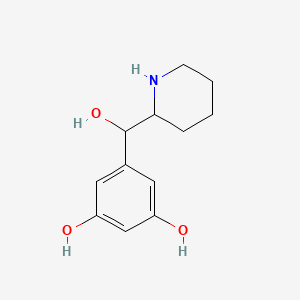

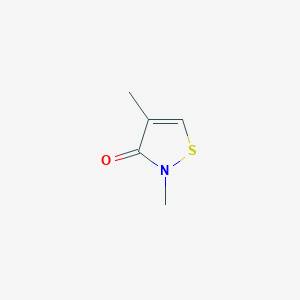
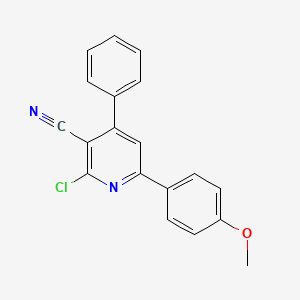
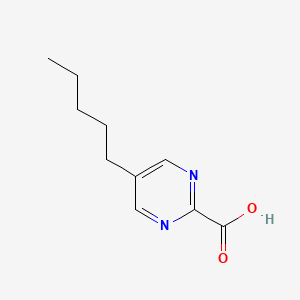
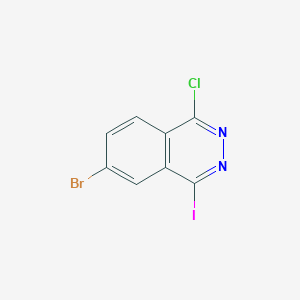
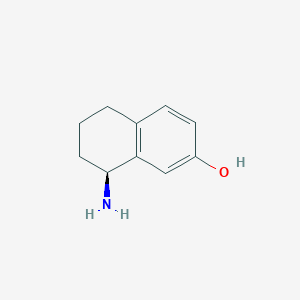
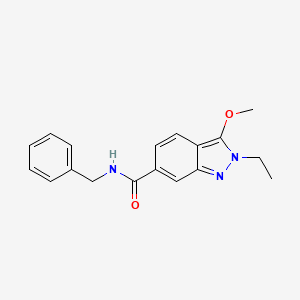

![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![7-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-one](/img/structure/B13107111.png)
